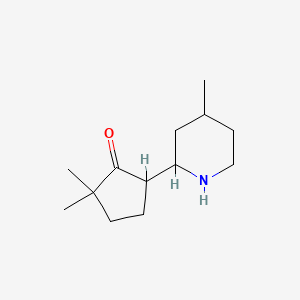
(1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol: (1S)-1-(4-nitrophenyl)ethan-1-ol , is a chemical compound with the molecular formula C8H9NO3 . It features a chiral center, and the stereochemistry is designated as (1S) . Let’s break down its structure:
Chemical Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
IUPAC Name: this compound
This compound combines a fluoro group, a nitro group, and a hydroxyl group, making it interesting for various applications. Now, let’s explore its synthesis methods, chemical reactions, and more.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes lead to the formation of (1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol . One common approach involves the fluorination of an appropriate precursor. Here’s a simplified synthetic route:
Fluorination of 4-Nitrobenzaldehyde:
Industrial Production: While industrial-scale production details may vary, the fluorination step remains central. Optimization of reaction conditions, catalysts, and purification methods ensures efficient production.
Analyse Chemischer Reaktionen
Reactivity:
(1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the alcohol group to a carbonyl group (e.g., aldehyde or ketone).
Reduction: Reduction of the nitro group to an amino group is feasible.
Substitution: The fluorine atom can be substituted with other functional groups.
Esterification: Reaction with carboxylic acids yields esters.
Fluorination: Hydrogen fluoride (HF), TBAF, or other fluorinating agents.
Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon).
Esterification: Carboxylic acids (e.g., acetic acid) and acid catalysts (e.g., sulfuric acid).
Fluorinated Aldehyde/Ketone: The fluorination step yields the desired compound.
Wissenschaftliche Forschungsanwendungen
(1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol: finds applications in:
Medicinal Chemistry: As a potential pharmacophore or building block for drug development.
Organic Synthesis: Used in the synthesis of other compounds.
Biological Studies: Investigating enzyme inhibition, receptor binding, or cellular effects.
Wirkmechanismus
The exact mechanism of action depends on the specific context (e.g., as a drug candidate). It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds, the unique combination of fluorine, nitro, and hydroxyl groups in (1S)-2-Fluoro-1-(4-nitrophenyl)ethan-1-ol sets it apart. Similar compounds include:
- (1S)-1-(4-nitrophenyl)ethan-1-one
- (1S)-1-(4-nitrophenyl)ethan-1-amine
- (1S)-1-(4-nitrophenyl)ethan-1-thiol
Eigenschaften
Molekularformel |
C8H8FNO3 |
|---|---|
Molekulargewicht |
185.15 g/mol |
IUPAC-Name |
(1S)-2-fluoro-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2/t8-/m1/s1 |
InChI-Schlüssel |
ALYBAZKHBOZEHB-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H](CF)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(CF)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13302869.png)



![[1-(Cyanomethyl)cyclopropyl]methanesulfonamide](/img/structure/B13302887.png)




![4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302913.png)



